1-ナフタレンスルホン酸-8-オールナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

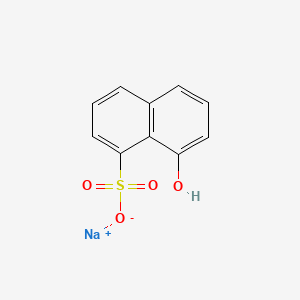

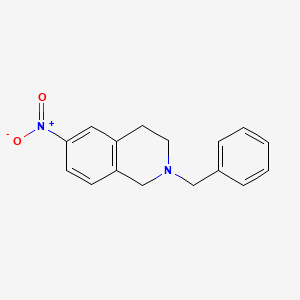

Sodium 8-hydroxynaphthalene-1-sulphonate is a useful research compound. Its molecular formula is C10H8NaO4S and its molecular weight is 247.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sodium 8-hydroxynaphthalene-1-sulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 8-hydroxynaphthalene-1-sulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

分析化学

1-ナフタレンスルホン酸-8-オールナトリウム: は、分析化学において発色剤として、金属イオンの検出に使用されます。この化合物は、特定の金属イオンと有色の錯体を形成し、分光光度計を使用して定量分析することができます。 この用途は、水質検査や環境モニタリングにおいて特に有用であり、微量の金属を検出および測定する必要がある場合に役立ちます .

生物染色

組織学および細胞学では、1-ナフタレンスルホン酸-8-オールナトリウムは生物染色剤として役立ちます。これは特定の細胞成分に結合し、コントラストを提供し、顕微鏡下で細胞の形態と構造を視覚化することができます。 この染色技術は、細胞生物学における医学的診断と研究に不可欠です .

有機合成

この化合物は、さまざまな有機分子の合成における出発物質として機能します。そのスルホン酸基は良好な脱離基であり、より複雑な有機化合物の調製における貴重な中間体となります。 有機化学分野の研究者は、この特性を利用して、医薬品やその他の生物活性分子の合成を行っています .

材料科学

材料科学では、1-ナフタレンスルホン酸-8-オールナトリウムは、材料の表面特性を改変するために使用されます。 これは界面活性剤または染料として機能し、材料の表面張力、着色、その他の特性を変更することができます。これは、繊維、コーティング、およびプラスチックの製造に役立ちます .

環境科学

金属と錯体を形成する能力があるため、この化合物は環境修復における潜在的な用途について研究されています。 これは、廃水または土壌から有害な金属を除去するために使用でき、汚染された場所の浄化と環境汚染の防止に役立ちます .

写真業界

1-ナフタレンスルホン酸-8-オールナトリウムは、写真業界で現像剤として応用されています。 これは、写真フィルムや写真用紙の現像中に起こる化学反応に関与し、最終画像の品質と特性に影響を与えます .

作用機序

Target of Action

Sodium 8-hydroxynaphthalene-1-sulfonate primarily targets proteins, specifically the hydrophobic pockets of proteins . This compound has been used for decades to study biological systems due to its environmentally sensitive fluorescent nature and propensity to bind to these hydrophobic pockets .

Mode of Action

The interaction of Sodium 8-hydroxynaphthalene-1-sulfonate with its targets involves a two-step process. First, it anchors to cationic side chains of proteins via its sulfonate moiety . Then, it binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This dual interaction allows Sodium 8-hydroxynaphthalene-1-sulfonate to bind to proteins in a nonspecific manner, making it a useful tool to study the properties of many biological systems .

Result of Action

The molecular and cellular effects of Sodium 8-hydroxynaphthalene-1-sulfonate’s action are primarily related to its binding to proteins. By binding to hydrophobic pockets of proteins, Sodium 8-hydroxynaphthalene-1-sulfonate can influence protein conformation and function . This can lead to changes in the activity of the protein, potentially affecting cellular processes and signaling pathways.

Action Environment

The action, efficacy, and stability of Sodium 8-hydroxynaphthalene-1-sulfonate can be influenced by various environmental factors. For instance, its fluorescent nature is environmentally sensitive . It is weakly fluorescent in water but has a much stronger fluorescence yield in the presence of less polar solvents and proteins with hydrophobic binding pockets . Therefore, the local environment in which Sodium 8-hydroxynaphthalene-1-sulfonate is present can significantly impact its action and efficacy.

特性

CAS番号 |

20215-36-5 |

|---|---|

分子式 |

C10H8NaO4S |

分子量 |

247.22 g/mol |

IUPAC名 |

sodium;8-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O4S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6,11H,(H,12,13,14); |

InChIキー |

KKTOSZSGMQRRPN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

20215-36-5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)